molecular formula C16H16ClN5O B12192747 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12192747
M. Wt: 329.78 g/mol
InChI Key: XZUNGFGSWHLSPB-UHFFFAOYSA-N
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Description

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound featuring a bicyclo[2.2.1]heptene (norbornene) scaffold linked via a methyl group to a benzamide moiety. The benzamide ring is substituted with a chlorine atom at position 2 and a 1H-tetrazole group at position 4. This structure combines steric rigidity from the bicyclic system with the bioisosteric properties of tetrazole, which mimics carboxylic acids in drug design to enhance metabolic stability and bioavailability .

Properties

Molecular Formula

C16H16ClN5O

Molecular Weight

329.78 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-chloro-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H16ClN5O/c17-15-4-3-13(22-9-19-20-21-22)7-14(15)16(23)18-8-12-6-10-1-2-11(12)5-10/h1-4,7,9-12H,5-6,8H2,(H,18,23)

InChI Key

XZUNGFGSWHLSPB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)CNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl

Origin of Product

United States

Preparation Methods

Nitro Reduction and Tetrazole Cyclization

  • Reduction : 5-Nitro-2-chlorobenzoic acid (10 mmol) is dissolved in ethanol and hydrogenated under 50 psi H₂ with 10% Pd/C (0.5 g) at 25°C for 12 h, yielding 5-amino-2-chlorobenzoic acid.

  • Tetrazole Formation : The amine intermediate reacts with sodium azide (15 mmol) and triethyl orthoformate (12 mmol) in glacial acetic acid at 80°C for 24 h. The tetrazole ring forms via [2+3] cycloaddition, producing 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid.

Spectroscopic Validation

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (tetrazole ring).

  • 1H^1H NMR (DMSO-d₆) : δ 8.65 (s, 1H, tetrazole-H), 8.10–7.95 (m, 2H, aromatic-H).

Amide Bond Formation and Final Coupling

The bicyclo[2.2.1]hept-5-en-2-ylmethyl amine is coupled with 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid using carbodiimide-mediated activation. A typical procedure involves dissolving the acid (5 mmol) in dry dichloromethane (DCM) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 6 mmol) and hydroxybenzotriazole (HOBt, 6 mmol). After 30 minutes, the amine (5.5 mmol) is added, and the reaction proceeds at 25°C for 12 h.

Optimization Insights

  • Solvent Selection : DCM and THF provide higher yields (>70%) compared to DMF or acetone.

  • Stoichiometry : A 1.1:1 molar ratio of amine to acid minimizes side products.

Purification and Characterization
The crude product is washed with NaHCO₃ and brine, dried over MgSO₄, and purified via flash chromatography (ethyl acetate/hexane, 1:1). Final characterization includes:

  • HRMS : m/z 329.78 [M+H]⁺ (calc. 329.78).

  • 13C^13C NMR : δ 165.2 (C=O), 148.1 (tetrazole-C), 134.5–125.3 (aromatic-C).

Alternative Synthetic Routes and Modifications

Microwave-Assisted Tetrazole Synthesis

Recent advancements employ microwave irradiation to accelerate tetrazole cyclization. Combining 5-amino-2-chlorobenzoic acid with sodium azide and trimethyl orthoformate at 100°C for 1 h under microwave conditions achieves 85% yield, reducing reaction time from 24 h to 1 h.

Enzymatic Amination

Lipase-catalyzed amidation in non-aqueous media (e.g., tert-butanol) offers an eco-friendly alternative. Using immobilized Candida antarctica lipase B (CAL-B), the amide bond forms in 65% yield at 40°C over 24 h, though this method remains less efficient than chemical coupling.

Challenges and Optimization Strategies

Tetrazole Ring Stability

The tetrazole moiety is sensitive to photodegradation and oxidation. Conducting reactions under inert atmospheres (N₂ or Ar) and avoiding prolonged light exposure enhances stability.

Bicyclic Framework Reactivity

The strained bicyclo[2.2.1]heptene system is prone to ring-opening under acidic conditions. Neutral pH and low temperatures (0–10°C) during amidation prevent undesired decomposition .

Chemical Reactions Analysis

Types of Reactions

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The bicyclic structure can be oxidized or reduced under specific conditions.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or carboxylic acids .

Scientific Research Applications

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bicyclic and tetrazole moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1-trifluoromethanesulfonamide

  • Structure: Shares the norbornene-methyl group but replaces the benzamide with a trifluoromethanesulfonamide.
  • Properties: High purity (99.2%) in isomer mixtures, synthesized via inorganic base-mediated reactions. Used as a monomer for next-generation photoresists due to its thermal stability and solubility .
  • Key Difference : The sulfonamide group imparts distinct electronic and steric properties compared to the benzamide-tetrazole system.

N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

  • Structure: Retains the norbornene-methyl group but substitutes benzamide with a phthalazinecarboxamide.
  • Key Difference : The phthalazine ring introduces planar aromaticity, contrasting with the tetrazole’s heterocyclic acidity.

Benzamide-Tetrazole Analogues

5-Bromo-2-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

  • Structure : Benzamide with 2-chloro, 5-bromo, and tetrazole-methyl groups.
  • Key Difference: Lacks the norbornene group, reducing steric hindrance but increasing conformational flexibility.

N-(3-Bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide

  • Structure : Benzamide with 2-chloro, 5-tetrazole, and a 3-bromophenyl substituent.
  • Properties : Molecular weight 378.61; the bromophenyl group may enhance halogen bonding in target interactions .
  • Key Difference : Replaces the bicyclic system with a simple aryl group, altering solubility and pharmacokinetics.

Functional Group Variations

2-Chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]acetamide

  • Structure : Acetamide backbone with dual chloro and tetrazole substitutions.
  • Properties : Predicted pKa 11.24; the acetamide group may confer faster metabolic clearance compared to benzamides .
  • Key Difference : Smaller molecular size (MW 272.09) reduces steric bulk but limits binding site compatibility.

Comparative Data Table

Compound Name Molecular Weight Key Substituents Biological/Industrial Relevance Reference
Target Compound 357.8* Norbornene-methyl, 2-Cl, 5-tetrazole Photoresist monomer, drug candidate
N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1-trifluoromethanesulfonamide 285.3 Trifluoromethanesulfonamide High-purity photoresist monomer
5-Bromo-2-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide 436.7 5-Br, 4-ethoxyphenyl Antimicrobial activity
N-(3-Bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide 378.61 3-Bromophenyl Halogen bonding in drug design
2-Chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]acetamide 272.09 Acetamide backbone Metabolic studies

*Estimated based on molecular formula C₁₇H₁₆ClN₅O.

Biological Activity

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide, with the CAS number 1212094-10-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its pharmacological properties.

Chemical Structure and Properties

The compound features a bicyclic structure that contributes to its unique interactions with biological targets. Its molecular formula is C13H13ClN4C_{13}H_{13}ClN_{4}, with a molecular weight of approximately 328.73 g/mol.

Research indicates that this compound exhibits significant activity against various biological targets, primarily through modulation of receptor interactions and enzyme inhibition.

  • Receptor Interaction : The compound has been shown to interact with several G protein-coupled receptors (GPCRs), which are crucial for many physiological processes.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets require further elucidation.

Pharmacological Effects

The biological effects of this compound can be categorized into several key areas:

  • Antimicrobial Activity : In vitro studies have demonstrated that the compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Preliminary investigations indicate potential anticancer activity, particularly in inhibiting the proliferation of specific cancer cell lines.

Data Summary

The following table summarizes key pharmacological properties and findings related to this compound:

Property Value/Description
CAS Number 1212094-10-4
Molecular Weight 328.73 g/mol
Biological Targets GPCRs, Enzymes
Antimicrobial Activity Effective against Gram-positive bacteria
Anticancer Activity Inhibits proliferation in cancer cell lines
Solubility Soluble in DMSO and methanol

Study 1: Antimicrobial Efficacy

A study conducted by researchers assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In a separate investigation focusing on human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 15 µM.

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